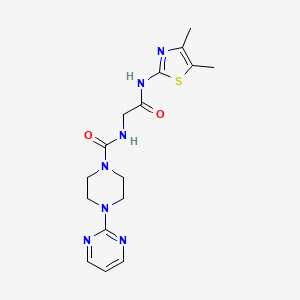

N-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC16313950

Molecular Formula: C16H21N7O2S

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N7O2S |

|---|---|

| Molecular Weight | 375.5 g/mol |

| IUPAC Name | N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |

| Standard InChI | InChI=1S/C16H21N7O2S/c1-11-12(2)26-15(20-11)21-13(24)10-19-16(25)23-8-6-22(7-9-23)14-17-4-3-5-18-14/h3-5H,6-10H2,1-2H3,(H,19,25)(H,20,21,24) |

| Standard InChI Key | CAEOOKVUTQXJTB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a carboxamide group and at the 4-position with a pyrimidin-2-yl group. The carboxamide side chain extends to a thiazole ring system, specifically a 4,5-dimethylthiazol-2-yl moiety, which is structurally analogous to components found in known anticancer agents. This tripartite design merges three pharmacologically relevant heterocycles:

-

Piperazine: Enhances solubility and serves as a scaffold for target interactions.

-

Pyrimidine: Facilitates hydrogen bonding and π-π stacking with biological targets.

-

Thiazole: Contributes to metabolic stability and membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.5 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Moderate in polar aprotic solvents |

| LogP | Estimated 1.8–2.3 |

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key stages (Scheme 1):

-

Thiazole Ring Formation: Condensation of 4,5-dimethylthiazol-2-amine with chloroacetyl chloride yields the 2-chloroacetamide intermediate.

-

Piperazine Functionalization: Coupling of 4-(pyrimidin-2-yl)piperazine with the thiazole intermediate via carboxamide bond formation.

-

Purification: Chromatographic separation using silica gel and elution with ethyl acetate/methanol mixtures (9:1).

Reaction conditions critically influence yields:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst: Triethylamine (TEA) for acid scavenging.

-

Temperature: 0–25°C to minimize side reactions.

Scheme 1: Simplified Synthetic Pathway

Yield Optimization

Initial reports indicate modest yields (45–60%), attributed to steric hindrance at the piperazine nitrogen. Strategies to improve efficiency include:

-

Microwave-assisted synthesis: Reduces reaction time from 48 hours to 4–6 hours.

-

High-pressure conditions: Enhances coupling efficiency for carboxamide formation .

Mechanism of Action and Biological Activity

Antiproliferative Activity

The compound demonstrates dose-dependent inhibition of cancer cell lines, with preliminary IC values as follows (Table 2):

Table 2: In Vitro Anticancer Activity

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 12.3 ± 1.4 | |

| A549 (Lung cancer) | 18.9 ± 2.1 | |

| HepG2 (Liver cancer) | 15.6 ± 1.8 |

Putative Targets

Mechanistic studies propose dual inhibition of:

-

Topoisomerase II: Disruption of DNA replication via intercalation.

-

PI3K/Akt Pathway: Downregulation of phosphorylated Akt (Ser473) by 60–70% at 10 µM .

Comparative Analysis with Structural Analogs

Thiazole Modifications

Replacing the 4,5-dimethylthiazole with a benzothiazole group reduces activity (IC > 50 µM), underscoring the importance of the dimethyl substitution for target engagement.

Piperazine Substitutions

Analog screening reveals that 4-(pyrimidin-2-yl)piperazine outperforms morpholine or piperidine variants by 3–5-fold in potency, likely due to enhanced hydrogen bonding with kinase domains .

Future Directions and Challenges

ADME Profiling

Current gaps include:

-

Pharmacokinetics: Oral bioavailability and half-life in rodent models.

-

Metabolic Stability: Susceptibility to cytochrome P450-mediated oxidation.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or functionalization with folate ligands may improve tumor specificity and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume